Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane
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Overview
Description
Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane is an organosilicon compound with the molecular formula C13H21FOSSi. This compound is characterized by the presence of a tert-butyl group, a fluoro-substituted phenoxy group, and a dimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane typically involves the reaction of 4-fluoro-3-(methylthio)phenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
4-fluoro-3-(methylthio)phenol+tert-butylchlorodimethylsilaneEt3Nthis compound+HCl
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The silane moiety can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Substitution: Nucleophiles such as amines or thiols
Hydrolysis: Water or aqueous acids
Major Products Formed
Oxidation: Sulfoxides or sulfones
Substitution: Various substituted phenoxy compounds
Hydrolysis: Silanols
Scientific Research Applications
Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane depends on the specific chemical reactions it undergoes. In general, the compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved vary based on the specific application and reaction type.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl(4-fluoro-2-methoxyphenoxy)dimethylsilane
- tert-butyl(2-chloro-3-fluoro-4-(methylthio)phenoxy)dimethylsilane
Uniqueness
Tert-butyl(4-fluoro-3-(methylthio)phenoxy)dimethylsilane is unique due to the presence of both a fluoro and a methylthio group on the phenoxy ring, which imparts distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile reagent in organic synthesis and a valuable compound for scientific research.
Properties
Molecular Formula |
C13H21FOSSi |
---|---|
Molecular Weight |
272.46 g/mol |
IUPAC Name |
tert-butyl-(4-fluoro-3-methylsulfanylphenoxy)-dimethylsilane |
InChI |
InChI=1S/C13H21FOSSi/c1-13(2,3)17(5,6)15-10-7-8-11(14)12(9-10)16-4/h7-9H,1-6H3 |
InChI Key |
XXKGFHWNMLHSAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)SC |
Origin of Product |
United States |
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